molecular formula C7H10N2 B1342033 5-Ethylpyridin-3-amine CAS No. 1207529-93-8

5-Ethylpyridin-3-amine

Cat. No.: B1342033
CAS No.: 1207529-93-8
M. Wt: 122.17 g/mol
InChI Key: JORHXIQAVSSYQC-UHFFFAOYSA-N
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Description

5-Ethylpyridin-3-amine is a heterocyclic organic compound with the chemical formula C7H10N2. It is a derivative of pyridine, where an ethyl group is attached to the fifth carbon and an amino group is attached to the third carbon of the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through chemical reactions, leading to changes in the targets’ functions . .

Biochemical Pathways

The specific biochemical pathways affected by 5-Ethylpyridin-3-amine are not well-established. Given its chemical structure, it may be involved in various biochemical reactions.

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood. It is likely that its effects depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyridin-3-amine typically involves the alkylation of 3-aminopyridine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

5-Ethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: Lacks the ethyl group, making it less hydrophobic.

    5-Methylpyridin-3-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    5-Propylpyridin-3-amine: Contains a propyl group, making it more hydrophobic than 5-Ethylpyridin-3-amine.

Uniqueness

This compound is unique due to its specific combination of an ethyl group and an amino group on the pyridine ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and biological interactions .

Properties

IUPAC Name

5-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORHXIQAVSSYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Ethynylpyridin-3-amine (0.122 g, 1.03 mmol) and 10% Pd/C (0.11 g, 0.102 mmol) were suspended in MeOH (15 mL). This was hydrogenated (42 psi) in a Parr hydrogenation apparatus overnight. The reaction was filtered through Celite® and washed forward with MeOH. The filtrate was concentrated to afford 5-ethylpyridin-3-amine (0.070 g, 56% yield) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 7.72 (d, J=2.4 Hz, 1H), 7.58 (d, J=1.6 Hz, 1H), 6.71 (t, J=2.0 Hz, 1H), 5.16 (s, 2H), 2.43 (q, J=7.2 Hz, 2H), 1.11 (t, J=7.6 Hz, 3H).
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0.122 g
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0.11 g
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